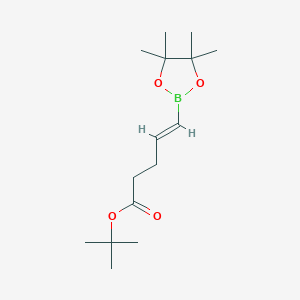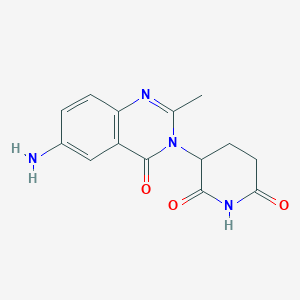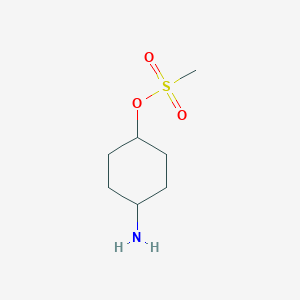
tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is a compound that belongs to the class of boronic esters Boronic esters are widely used in organic synthesis due to their versatility and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate typically involves the reaction of a suitable alkene with a boronic ester. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods are advantageous due to their ability to produce large quantities of the compound with consistent quality. The use of advanced reactor designs and automation further enhances the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of boron-containing compounds.
Aplicaciones Científicas De Investigación
Tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate exerts its effects involves the formation of carbon-boron bonds. These bonds are crucial in many chemical reactions and biological processes. The compound’s molecular targets and pathways include enzymes and receptors that interact with boron-containing molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
Compared to similar compounds, tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is unique due to its specific structure, which provides distinct reactivity and stability. Its tert-butyl and dioxaborolan groups confer unique properties that make it particularly useful in certain synthetic and research applications.
Propiedades
Fórmula molecular |
C15H27BO4 |
|---|---|
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
tert-butyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
InChI |
InChI=1S/C15H27BO4/c1-13(2,3)18-12(17)10-8-9-11-16-19-14(4,5)15(6,7)20-16/h9,11H,8,10H2,1-7H3/b11-9+ |
Clave InChI |
CHPNJQLQDQAXMJ-PKNBQFBNSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B13462179.png)

amine hydrochloride](/img/structure/B13462191.png)
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)




![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)
amine](/img/structure/B13462248.png)
![1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13462251.png)
